4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-
CAS No.: 138723-92-9
Cat. No.: VC15984009
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- - 138723-92-9](/images/structure/VC15984009.png)
Specification
CAS No. | 138723-92-9 |
---|---|
Molecular Formula | C9H16N2O3 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | 2,2-dimethoxy-1-oxa-3,4-diazaspiro[4.5]dec-3-ene |
Standard InChI | InChI=1S/C9H16N2O3/c1-12-9(13-2)11-10-8(14-9)6-4-3-5-7-8/h3-7H2,1-2H3 |
Standard InChI Key | IBLDAXZFLLUYMS-UHFFFAOYSA-N |
Canonical SMILES | COC1(N=NC2(O1)CCCCC2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2,2-dimethoxy-1-oxa-3,4-diazaspiro[4.5]dec-3-ene, reflects its spirocyclic system: a six-membered cyclohexane ring fused to a five-membered heterocycle containing oxygen and nitrogen atoms. Key identifiers include:
Property | Value |
---|---|
CAS No. | 138723-92-9 |
Molecular Formula | |
Molecular Weight | 200.23 g/mol |
SMILES | COC1(N=NC2(O1)CCCCC2)OC |
InChIKey | IBLDAXZFLLUYMS-UHFFFAOYSA-N |
The spiro center at position 4 creates a rigid three-dimensional structure, while the dimethoxy groups at C3 enhance electronic diversity. XLogP3-AA calculations for analogous spiro compounds (e.g., PubChem CID 97619744) suggest moderate hydrophobicity (), implying balanced solubility for biological assays .
Spectral and Stereochemical Analysis
Though experimental NMR/IR data for this specific compound are unavailable, related spiropyrans exhibit distinctive signals:
-
NMR: Protons adjacent to the spiro center typically resonate between δ 3.0–4.0 ppm, while methoxy groups appear as singlets near δ 3.3 ppm .
-
IR: Stretching vibrations for C=O (if present) occur at ~1700 cm⁻¹, and N=O (nitro groups) at ~1520 cm⁻¹ .
The stereochemistry at the spiro junction remains unconfirmed but likely influences conformational stability and binding interactions.
Synthesis and Reaction Pathways
Established Synthetic Routes
While no direct synthesis of 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- has been published, analogous spirocycles are prepared via [4+2] cycloadditions or Michael-aldol cascades. For example:
Method A:
-
Reactants: β-Nitro styrenes and MBH-alcohols.
-
Conditions: , acetonitrile, 0°C to room temperature.
-
Yield: 68–93% for related 7-oxa-2,3-diazaspiro[4.5]decanes .
Method B:
-
Reactants: Aldehydes and amines under photochemical flow conditions.
-
Conditions: UV light, chloroform, 2-hour residence time.
-
Outcome: Efficient homologation for spiro framework construction .
Functionalization Strategies
Post-synthetic modifications often target the diazene (N=N) bond or methoxy groups:
-
Reduction: Catalytic hydrogenation of N=N to NH-NH could enhance stability.
-
Demethylation: Treatment with BBr₃ may yield hydroxyl groups for further derivatization .
Physicochemical and Pharmacological Properties
Stability and Solubility
The dimethoxy groups confer moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). Accelerated stability studies under varied pH (1–10) and temperature (25–60°C) are needed to assess decomposition pathways.
Bioactivity Predictions
Molecular docking simulations using homologs (e.g., PubChem CID 97619744) suggest potential interactions with:
-
Kinases: ATP-binding sites due to hydrogen bonding with the diazene moiety.
In vitro cytotoxicity data are absent, but structurally related spiropyrans show IC₅₀ values in the µM range against cancer cell lines .
Future Research Directions
-
Synthetic Optimization: Develop enantioselective routes using chiral catalysts.
-
ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.
-
Target Identification: High-throughput screening against disease-relevant protein libraries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume